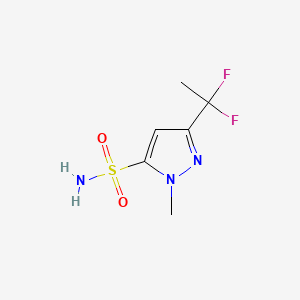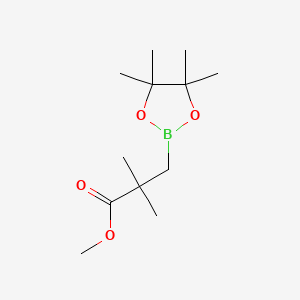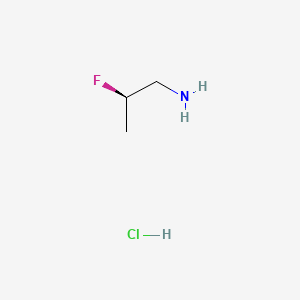
(2R)-2-fluoropropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-fluoropropan-1-amine hydrochloride is a chiral amine compound with a fluorine atom attached to the second carbon of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-fluoropropan-1-amine hydrochloride typically involves the introduction of a fluorine atom into a suitable precursor. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), reacts with a suitable precursor like (2R)-2-hydroxypropan-1-amine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-fluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of azides or thiol-substituted compounds.
Scientific Research Applications
(2R)-2-fluoropropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-fluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry for the design of enzyme inhibitors or receptor agonists/antagonists.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-fluoropropan-1-amine hydrochloride: The enantiomer of (2R)-2-fluoropropan-1-amine hydrochloride, with different stereochemistry.
2-chloropropan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
2-bromopropan-1-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chlorine or bromine analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C3H9ClFN |
|---|---|
Molecular Weight |
113.56 g/mol |
IUPAC Name |
(2R)-2-fluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H8FN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H/t3-;/m1./s1 |
InChI Key |
PWMCOIMMDLINMM-AENDTGMFSA-N |
Isomeric SMILES |
C[C@H](CN)F.Cl |
Canonical SMILES |
CC(CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)
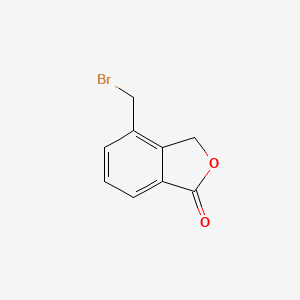
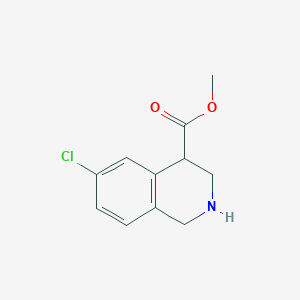
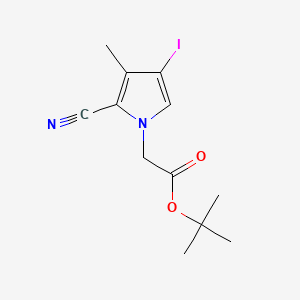
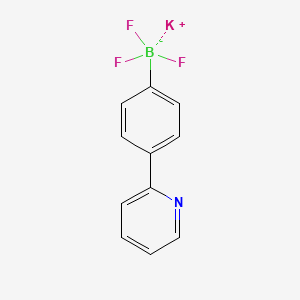

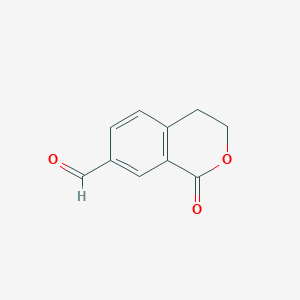
![tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate](/img/structure/B13466941.png)
![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)
amine](/img/structure/B13466949.png)
